molecular formula C9H8BrFO2 B1430815 Methyl 4-bromo-2-fluoro-6-methylbenzoate CAS No. 1427409-40-2

Methyl 4-bromo-2-fluoro-6-methylbenzoate

Cat. No. B1430815
M. Wt: 247.06 g/mol
InChI Key: CGSQFHPDASRYOX-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2-fluoro-6-methylbenzoate” is a chemical compound with the molecular formula C9H8BrFO2 . It is a solid substance and its IUPAC name is methyl 4-bromo-2-fluoro-6-methylbenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-fluoro-6-methylbenzoate” is represented by the InChI code: 1S/C9H8BrFO2/c1-5-3-6 (10)4-7 (11)8 (5)9 (12)13-2/h3-4H,1-2H3 . The molecular weight of this compound is 247.06 .


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-fluoro-6-methylbenzoate” is a solid substance . It has a molecular weight of 247.06 .

Scientific Research Applications

  • Photoactive Materials Research

    • Methyl 4-bromo-2-fluoro-6-methylbenzoate has been used in the synthesis and characterization of photoactive materials .
    • The molecule reveals the presence of two crystallographically unique rotomers in the lattice . Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • In Silico Drug Evaluation

    • Methyl 4-bromo-2-fluorobenzoate (MBF) molecule has been studied for its potential in drug research .
    • The molecule is structurally stable and its hydrogen binding sites are found around the carbonyl group . This property could be significant in the context of protein-ligand interactions .
  • Molecular Simulation

    • Methyl 4-bromo-2-fluoro-6-methylbenzoate can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
    • These programs can produce impressive simulation visualizations, which can be useful in understanding the behavior and interactions of the molecule .
  • Chemical Synthesis

    • Methyl 4-bromo-2-fluoro-6-methylbenzoate is often used as a reagent in the synthesis of various chemical compounds .
    • The specific methods of application and experimental procedures would depend on the particular synthesis being performed .
  • Pharmaceutical Research

    • This compound could potentially be used in the development of new pharmaceuticals .
    • Its photoactive properties might make it useful in drug delivery systems .
  • Data Storage

    • Due to its photochromic properties, Methyl 4-bromo-2-fluoro-6-methylbenzoate could potentially be used in data storage systems .
    • The compound could be used to create molecular switches that can be controlled externally .
  • Material Science

    • Methyl 4-bromo-2-fluoro-6-methylbenzoate could be used in the development of new materials .
    • Its properties might make it useful in the creation of advanced sensors, data storage systems, and molecular switches .
  • Environmental Science

    • This compound could potentially be used in environmental monitoring and pollution control .
    • Its photoactive properties might make it useful in the detection and quantification of certain pollutants .
  • Biochemistry

    • Methyl 4-bromo-2-fluoro-6-methylbenzoate could be used in the study of protein-ligand interactions .
    • Its properties might make it useful in the development of new biochemical assays .

Safety And Hazards

The safety information for “Methyl 4-bromo-2-fluoro-6-methylbenzoate” indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

methyl 4-bromo-2-fluoro-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSQFHPDASRYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-fluoro-6-methylbenzoate

CAS RN

1427409-40-2
Record name Methyl 4-bromo-2-fluoro-6-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AK Mailyan, G Mata, DH Miles, EU Sharif… - … Process Research & …, 2022 - ACS Publications
… Methyl 4-bromo-2-fluoro-6-methylbenzoate and (S)-1-cyclopropylethylamine hydrochloride were purchased from Synnovator Inc. cis-4-Amino-1-methylcyclohexanol was purchased …
Number of citations: 2 pubs.acs.org

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